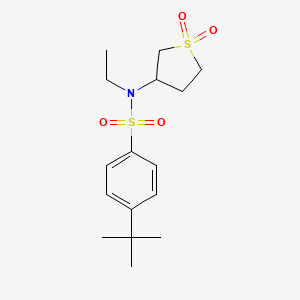

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide

Description

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring, an N-ethyl substituent, and a 1,1-dioxothiolan-3-yl moiety. The 1,1-dioxothiolan (sulfolane-derived) ring introduces polar sulfone groups, which may influence solubility and electronic properties .

Properties

IUPAC Name |

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-5-17(14-10-11-22(18,19)12-14)23(20,21)15-8-6-13(7-9-15)16(2,3)4/h6-9,14H,5,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPIZTRLVIZDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a sulfonamide compound with diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects based on recent research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H25NO4S2

- Molecular Weight : 359.5 g/mol

- CAS Number : 874787-54-9

- Structure : The compound features a sulfonamide group attached to a thiolane derivative, contributing to its unique biological properties.

Synthesis

The synthesis of 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide typically involves:

- Formation of Sulfonamide : The reaction of a sulfonyl chloride with an amine under basic conditions.

- Incorporation of Thiolane : Using thiolane derivatives to introduce the dioxo functionality into the sulfonamide structure.

Antimicrobial Activity

Studies have shown that sulfonamides exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition can lead to bacterial cell death, making it a potential candidate for treating bacterial infections.

Anticancer Properties

Research indicates that compounds with similar structures possess anticancer activities by inducing apoptosis in cancer cells. In vitro studies demonstrated that 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Case Studies

A notable study evaluated the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it exhibited potent activity against resistant strains that are typically difficult to treat with conventional antibiotics. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Effective against resistant strains | |

| Anticancer Activity | Induces apoptosis in cancer cells |

The mechanism by which 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide exerts its biological effects involves:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in metabolic pathways.

- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide as an anticancer agent . Its mechanism of action appears to involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Preliminary research indicates that this compound may serve as a novel chemotherapeutic agent by targeting:

- Enzymes involved in cell growth

- Biochemical pathways associated with tumor development

Case Study: Enzyme Interaction

A study focusing on enzyme interaction revealed that the compound could inhibit certain phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways related to cancer progression. By modulating these pathways, the compound may induce apoptosis in malignant cells while sparing healthy cells.

Biochemical Research

In addition to its anticancer properties, this compound is being investigated for its role as a biochemical probe . Its unique structure allows it to interact with various biological targets, making it useful in:

- Enzyme interaction studies : Understanding how the compound interacts with specific enzymes can provide insights into its mechanism of action.

- Therapeutic applications : The compound's ability to modify biological activity suggests potential uses in treating various diseases beyond cancer.

Potential Therapeutic Uses

The diverse functional groups present in 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide may lead to additional therapeutic applications, including:

- Anti-inflammatory properties : Given its structural attributes, the compound could inhibit inflammatory processes, which are often linked to chronic diseases.

- Neuroprotective effects : There is emerging interest in compounds that can modulate neurodegeneration pathways, and this sulfonamide may show promise in this area.

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Agent | Inhibits enzymes/pathways involved in cancer cell growth |

| Biochemical Probe | Interacts with various biological targets for research |

| Enzyme Interaction | Modulates phosphodiesterases; affects cellular signaling |

| Anti-inflammatory Effects | Potential to inhibit inflammatory processes |

| Neuroprotective Effects | May modulate pathways related to neurodegeneration |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Bosentan (4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide)

- Key Differences: Substituents: Bosentan features a pyrimidinyl-phenoxy substituent instead of the thiolan-3-yl-ethyl group in the target compound. Pharmacology: Bosentan is a dual endothelin receptor antagonist approved for pulmonary arterial hypertension, with hepatic metabolism dominating its clearance (>99%) . Bioavailability: The hydroxyethoxy group in Bosentan enhances water solubility, whereas the ethyl and sulfolane groups in the target compound may reduce solubility but increase metabolic stability.

4-(tert-butyl)-benzenesulfonimidamide (Compound 1i, )

- Key Differences :

- Core Structure : This compound replaces the sulfonamide with a sulfonimidamide group (NH substitution), altering hydrogen-bonding capacity and acidity.

- Synthesis : Prepared via tert-butyldimethylsilyl (TBS) deprotection, highlighting the use of protective strategies common in sulfonamide chemistry .

- Properties : Lower solubility compared to sulfonamides due to reduced polarity, as seen in its melting point (112–114°C) .

N-(tert-butyldimethylsilyl)-6-methylpyridine-3-sulfonamide (1j-precursor, )

- Key Differences: Heterocyclic Core: Incorporates a pyridine ring instead of benzene, which may affect π-π stacking interactions and binding affinity.

Physicochemical and Pharmacokinetic Properties (Hypothetical Comparison)

Notes:

- The target compound’s higher LogP (vs. Bosentan) suggests greater lipophilicity, favoring blood-brain barrier penetration but complicating formulation.

- The sulfolane moiety may enhance metabolic stability compared to Bosentan’s hydroxyethoxy group, which is prone to oxidation .

Q & A

Q. Data Sources & Validation :

- Synthesis protocols:

- Structural analysis:

- Biological assays:

- Computational methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.